(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a phenylsulfanyl group and a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the bicyclic core using reagents such as thiophenol and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nucleophilic substitution step.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the carbonyl group.
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to its combination of a phenylsulfanyl group and a dioxabicyclo structure with a carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
(2S,5R)-2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2/t10?,11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDASQHIRYVRW-GLXQMMQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CO[C@@H](C1=O)O2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.